molecular formula C10H12ClNO4 B2733923 (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride CAS No. 35149-75-8

(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride

Cat. No. B2733923
CAS RN: 35149-75-8
M. Wt: 245.66
InChI Key: UTHDCKJFEAPTEX-QRPNPIFTSA-N
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Description

-(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride, also known as S-formyl-L-glutamate hydrochloride (SFG-HCl), is an amino acid derivative used in scientific research. It is synthesized from L-glutamate, an amino acid found in proteins, and is used in biochemical and physiological studies. SFG-HCl has a wide range of applications, from molecular biology to drug discovery, and has advantages and limitations for lab experiments.

Scientific Research Applications

Renewable Building Blocks in Polymer Science

Phloretic acid, related to (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach enables the development of almost 100% bio-based benzoxazine end-capped molecules, presenting a solvent-free synthesis pathway and showing promise for a wide range of materials science applications due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Antimicrobial Activity

The compound's derivatives have been shown to possess antimicrobial activity. Specifically, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Chromatography and Structural Relationships

The compound has been studied in the context of paper chromatography to understand the structural relationships of organic acids. This research has helped in classifying organic acids into clear groups based on their functional groups, aiding in the prediction of the number of carboxyl groups and other functionalities in unknown acids (Howe, 1960).

Amino Acid Synthesis and Resolution

Research on the synthesis and resolution of amino acids has highlighted the preparation of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid derivatives. These studies contribute to the understanding of amino acids in biological toxins and their chemical synthesis, offering insights into the chemical nature of biologically active compounds (Shimohigashi et al., 1976).

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using derivatives of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid, among other amine compounds, leading to enhanced thermal stability and antibacterial activity. This modification demonstrates the compound's utility in developing medical application materials (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12;/h1-3,5,8,13H,4,11H2,(H,14,15);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDCKJFEAPTEX-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride

CAS RN

35149-75-8
Record name (2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride
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